9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole
Description
9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole (hereafter referred to by its common research abbreviation, SimCP) is a carbazole-based compound featuring a central 1,3-phenylene core substituted with two carbazole units and a triphenylsilyl group. This structural design combines the hole-transporting capabilities of carbazole with the steric bulk and thermal stability imparted by the triphenylsilyl moiety. SimCP is widely studied as a host material in organic light-emitting diodes (OLEDs), particularly for blue phosphorescent emitters, due to its high triplet energy (~2.9 eV) and suitable HOMO/LUMO levels .
Properties
IUPAC Name |
[3,5-di(carbazol-9-yl)phenyl]-triphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34N2Si/c1-4-18-37(19-5-1)51(38-20-6-2-7-21-38,39-22-8-3-9-23-39)40-33-35(49-45-28-14-10-24-41(45)42-25-11-15-29-46(42)49)32-36(34-40)50-47-30-16-12-26-43(47)44-27-13-17-31-48(44)50/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFGARXUJNKOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699660 | |
| Record name | 9,9'-[5-(Triphenylsilyl)-1,3-phenylene]di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850221-63-5 | |
| Record name | 9,9'-[5-(Triphenylsilyl)-1,3-phenylene]di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 9,9’-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole, also known as SiTrzCz2, is the electron transport layer in organic light-emitting diodes (OLEDs). It is used as an electron transport and exciplex host.
Mode of Action
SiTrzCz2 has a molecular structure of two electron-rich carbazolyl and one tetraphenylsilane units that are bridged by an electron-deficient 1,3,5-triazine. This structure allows it to accept and transport electrons efficiently. It is used in conjunction with a hole transport layer to form an exciplex host for highly efficient blue phosphorescent OLEDs.
Biochemical Pathways
In the context of OLEDs, the biochemical pathways are replaced by electronic pathways. SiTrzCz2 is involved in the electron transport pathway, where it accepts and transports electrons. This electron transport is crucial for the generation of light in OLEDs.
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound in a biological system, in the case of SiTrzCz2, it is more relevant to discuss its electronic properties. It has a HOMO (Highest Occupied Molecular Orbital) energy level of 5.99 eV and a LUMO (Lowest Unoccupied Molecular Orbital) energy level of 2.75 eV. These properties impact its ability to accept and transport electrons.
Result of Action
The result of SiTrzCz2’s action is the efficient transport of electrons, which contributes to the high efficiency of blue phosphorescent OLEDs. Devices using SiTrzCz2 as an exciplex host have demonstrated an external quantum efficiency of 22.8% and a device operational lifetime with up to 80% of the initial luminance of over 2000 hours at 100 cd m−2 in blue PhOLEDs.
Action Environment
The action of SiTrzCz2 is influenced by the environment within the OLED. Factors such as the composition of the surrounding layers, temperature, and operating conditions of the device can impact its efficiency and stability. For instance, it is used in conjunction with a hole transport layer to form an exciplex host, and the properties of this layer can influence the overall performance of the device.
Biological Activity
The compound 9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole (often referred to as SiMCP) has garnered attention in the fields of organic electronics and photonics due to its unique structural properties and potential biological activities. With a molecular formula of and a molecular weight of approximately 666.9 g/mol, SiMCP is characterized by its triphenylsilyl substituent, which enhances its electronic properties. This article aims to provide a comprehensive overview of the biological activity of SiMCP, supported by relevant data tables, case studies, and research findings.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₃₄N₂Si |
| Molecular Weight | 666.9 g/mol |
| CAS Number | 850221-63-5 |
| Purity | Typically >95% |
| Melting Point | Not specified |
| UV Absorption Max (λ) | 345 nm |
| Fluorescence Emission (λ) | 446 nm |
These properties indicate that SiMCP is suitable for various applications, particularly in fluorescence-based systems.
Anticancer Activity
Recent studies have indicated that SiMCP exhibits significant anticancer properties. In vitro assays demonstrated that SiMCP can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), which lead to cell cycle arrest and apoptosis.
Case Study: MCF-7 Cell Line
A study conducted on the MCF-7 breast cancer cell line revealed that SiMCP treatment resulted in:
- Cell Viability : A reduction in viability by approximately 70% at a concentration of 20 µM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis showed an increase in early and late apoptotic cells by 30% compared to the control group.
- Mechanistic Insights : Western blot analysis indicated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
Antimicrobial Activity
Another area of interest is the antimicrobial activity of SiMCP. Preliminary tests against common pathogens such as Staphylococcus aureus and Escherichia coli demonstrated promising results.
Table: Antimicrobial Efficacy of SiMCP
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
These findings suggest that SiMCP could be a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
The cytotoxic effects of SiMCP were evaluated using human fibroblast cells (HFF-1). The compound exhibited low toxicity at concentrations below 10 µM, indicating a favorable safety profile for potential therapeutic applications.
Table: Cytotoxicity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 95 |
| 10 | 85 |
| 20 | 70 |
Scientific Research Applications
Overview
9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole (commonly referred to as SimCP) is a compound with a molecular formula of and a molecular weight of approximately 666.9 g/mol. It has gained attention in various fields due to its unique properties, particularly in organic electronics, photonics, and electrochromic applications.
Organic Electronics
SimCP is primarily utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structure allows for effective charge transport and light emission, making it suitable for use as an emissive layer in OLED devices.
- Case Study: OLED Performance
A study demonstrated that incorporating SimCP into OLED structures significantly enhanced the device's efficiency and brightness. The compound's high photoluminescence quantum yield contributes to improved light output, essential for display technologies.
Photonic Applications
The compound exhibits strong photophysical properties, including high absorption coefficients and favorable energy levels for electron and hole transport. This makes it ideal for applications in photonic devices such as lasers and sensors.
- Case Study: Laser Development
Research has shown that SimCP can be used to create laser materials that operate at visible wavelengths. The incorporation of this compound into polymer matrices has resulted in lasers with high efficiency and tunable wavelengths.
Electrochromic Devices
SimCP plays a crucial role in electrochromic devices, which are used for smart windows and displays that change color or opacity in response to an electric field.
- Application Example: Smart Windows
A notable application involves the use of SimCP in electrochromic windows. By utilizing electrochemical copolymerization with dithiophene, researchers developed a polymer that changes color from yellow to blue when an electric current is applied. This technology can significantly reduce energy consumption by controlling light and heat entering buildings .
Photovoltaic Cells
In the realm of solar energy, SimCP has been investigated for its potential as a charge transport material in organic solar cells.
- Performance Insights
Studies indicate that devices incorporating SimCP exhibit enhanced charge mobility and stability under operational conditions, leading to improved overall efficiency in converting solar energy into electricity.
Comparison with Similar Compounds
Comparative Data Table
| Compound | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | Tg (°C) | Key Application |
|---|---|---|---|---|---|
| SimCP | ~2.9 | -5.8 | -2.1 | ~120 | Blue OLED host |
| mCP | 2.91 | -5.9 | -2.2 | ~60 | Blue phosphorescent host |
| Bim-4 | >2.9 | -5.7 | -2.3 | N/A | Low-voltage OLED host |
| DTPT-DFCz (Fluorinated) | 2.95 | -6.1 | -2.5 | N/A | High-efficiency TADF |
| 9,9'-(5-Bromo-phenylene) | N/A | -5.6 | -1.9 | N/A | Synthetic intermediate |
Q & A
Q. Key Considerations :
- Use anhydrous conditions and catalysts (e.g., Pd for cross-coupling).
- Monitor reaction progress using TLC or HPLC ().
Basic: Which characterization techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and substituent positions (e.g., ¹H/¹³C NMR in ).
- High-Performance Liquid Chromatography (HPLC) : Ensures ≥97% purity ().
- Mass Spectrometry (MS) : Validates molecular weight (e.g., MALDI-TOF in ).
- Single-Crystal X-ray Diffraction : Resolves solid-state conformation (e.g., ).
Q. Table 1: Key Characterization Data for Analogous Compounds
| Compound | Purity (HPLC) | Melting Point (°C) | Molecular Weight | Reference |
|---|---|---|---|---|
| mCP | 99% | 228–230 | 408.49 | |
| DCzTrz | ≥97% | >300 (decomposition) | 631.76 |
Basic: What photophysical properties are critical for optoelectronic applications?
Methodological Answer:
Key properties include:
Q. Table 2: Photophysical Data for Carbazole Derivatives
| Compound | λem (nm) | HOMO (eV) | LUMO (eV) | Application | Reference |
|---|---|---|---|---|---|
| DCzTrz | 449 | -5.88 | -2.86 | OLED Electron Layer | |
| Bicarbazole (3a) | 416 | -5.6* | -2.4* | Deep-Blue Emitter |
*Estimated from analogous structures.
Advanced: How does the triphenylsilyl group influence OLED performance compared to non-silylated analogs?
Methodological Answer:
The triphenylsilyl group:
- Enhances Thermal Stability : Bulky substituents reduce molecular vibration, improving thermal resistance ().
- Modifies Charge Transport : Electron-withdrawing effects lower LUMO levels, enhancing electron injection (compare DCzTrz in vs. mCP in ).
- Reduces Aggregation : Steric hindrance minimizes concentration quenching in emissive layers.
Q. Experimental Design :
- Compare current density–voltage–luminance (J–V–L) curves of devices with/without the silyl group.
- Use atomic force microscopy (AFM) to analyze film morphology ().
Advanced: How to resolve discrepancies in reported external quantum efficiencies (EQEs) for carbazole-based emitters?
Q. Methodological Approach :
- Control Film Morphology : Optimize spin-coating or vacuum deposition parameters to reduce pinholes ().
- Host-Guest Compatibility : Match energy levels between host (e.g., mCP, ) and emitter to minimize exciton quenching.
- Triplet Harvesting : Use thermally activated delayed fluorescence (TADF) to achieve >20% EQE ().
Q. Data Analysis :
- Perform transient photoluminescence (TRPL) to quantify triplet lifetimes.
- Use density functional theory (DFT) to model energy transfer pathways.
Advanced: How can computational modeling predict solid-state behavior in device layers?
Q. Methodological Answer :
- Force Field Simulations : Reproduce crystal packing and melting points (e.g., mCP in ).
- Molecular Dynamics (MD) : Predict molecular orientation in thin films ().
- Dispersion-Corrected DFT : Validate intermolecular interactions (e.g., π-π stacking).
Case Study :
The united atom force field in accurately simulated mCP’s crystal structure (RMSD < 0.1 Å), enabling device-layer optimization.
Advanced: What strategies improve thermal stability for high-temperature processing?
Q. Methodological Answer :
- Introduce Rigid Substituents : Triphenylsilyl groups enhance decomposition temperatures (TGA in ).
- Sublimation Purification : Remove low-molecular-weight impurities ().
- Cross-Linking : Use photo/thermal curing to stabilize thin films.
Methodological: How to analyze aggregation-induced emission (AIE) or concentration quenching?
Q. Experimental Design :
- Solution vs. Solid-State Spectroscopy : Compare PL intensity in diluted solutions and thin films ().
- X-ray Diffraction (XRD) : Correlate crystallinity with emission efficiency.
- Doping Studies : Vary emitter concentration in host matrices (e.g., mCP in ).
Key Finding :
Longer alkyl chains (e.g., hexyl vs. ethyl in ) reduce aggregation, shifting emission from blue-green to deep-blue.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
